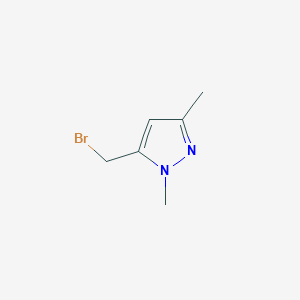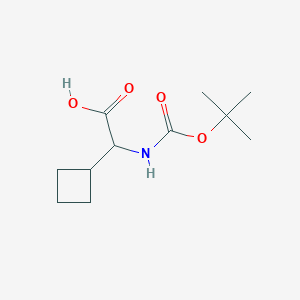
5-(3-Methylphenyl)-1,3-thiazol-2-amine
Übersicht
Beschreibung
5-(3-Methylphenyl)-1,3-thiazol-2-amine, also known as 3-Methyl-5-phenylthiazol-2-amine, is an organic compound with a wide range of applications in the scientific and medical fields. It is a white solid that is soluble in water and organic solvents. It is used in the synthesis of various compounds and drugs, and has been studied for its potential applications in medical research.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
Research has been conducted on similar thiazol-2-amine compounds, focusing on their molecular and electronic structures. For instance, a study on 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine explored its molecular geometry, vibrational frequencies, and NMR chemical shift values using various methods like Hartree–Fock and density functional method (DFT) (Özdemir et al., 2009).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazol-2-amine derivatives. One study synthesized N-[{(substituted-phenylthiazol-2-yl)-3-aryl-1H-pyrazol-4-yl}methylene]-5-substituted-thiazol-2-amine analogs, which displayed significant antibacterial and antimalarial activities (Bansal et al., 2020).
Anticancer Activity
A study on 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives demonstrated their effectiveness against various human cancer cell lines, suggesting potential anticancer applications (Yakantham et al., 2019).
Anti-inflammatory Activity
A study on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives found them to be direct inhibitors of 5-lipoxygenase, a key enzyme in inflammation-related diseases. This suggests potential anti-inflammatory applications (Suh et al., 2012).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of thiazol-2-amine derivatives, providing insights into their chemical properties and potential applications in various fields, including pharmaceuticals and material science. For example, the synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives were evaluated for their potential in various applications (Prajapati & Modi, 2011).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 5-(3-Methylphenyl)-1,3-thiazol-2-amine might also interact with various biological targets.
Mode of Action
Related compounds, such as phenylpyrazole insecticides, function by blocking glutamate-activated chloride channels . Similarly, 3-Methylmethcathinone, a synthetic cathinone, potently inhibits norepinephrine uptake and displays more pronounced dopaminergic activity relative to serotonergic activity . These examples suggest that 5-(3-Methylphenyl)-1,3-thiazol-2-amine might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that 5-(3-Methylphenyl)-1,3-thiazol-2-amine might also affect multiple biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
The pharmacokinetics of similar compounds, such as synthetic cathinones, have been studied . These studies could provide insights into the potential ADME properties of 5-(3-Methylphenyl)-1,3-thiazol-2-amine, which would impact its bioavailability and overall pharmacological effect.
Result of Action
Similar compounds, such as benzothiazole derivatives, have been found to inhibit human dna topoisomerase iiα . This suggests that 5-(3-Methylphenyl)-1,3-thiazol-2-amine might also have significant molecular and cellular effects.
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds These factors could include temperature, pH, presence of other substances, and more
Eigenschaften
IUPAC Name |
5-(3-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLCBATXGIBNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




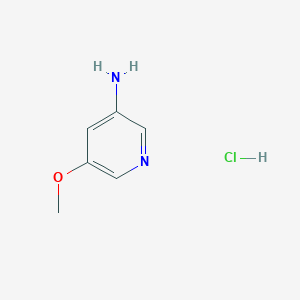

![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)

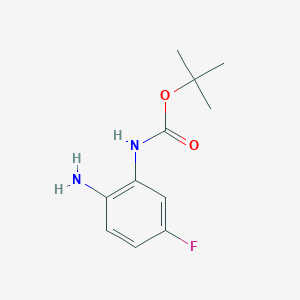
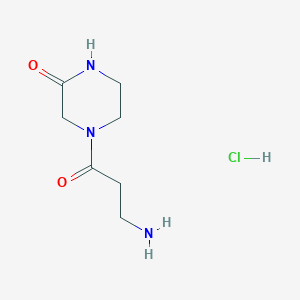
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1372923.png)
![4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone](/img/structure/B1372926.png)
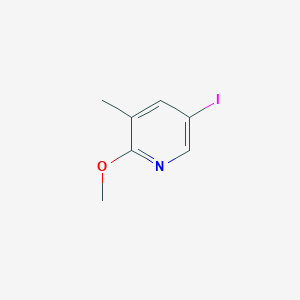
![6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1372928.png)
